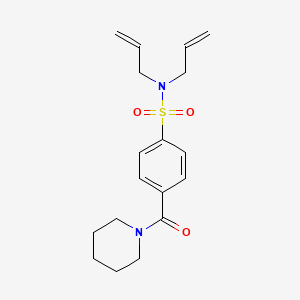

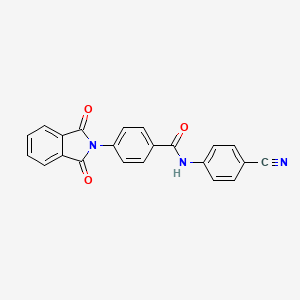

(1-(4-Chlorophenyl)cyclopentyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Process Development and Synthesis

One aspect of the scientific research on related compounds involves process development and synthesis. For instance, Kopach et al. (2010) described the synthesis of (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, an intermediate in the manufacture of NK1-II inhibitor LY686017, through a selective ortho lithation/condensation/oxidation process. This method was scaled up to the clinical pilot plant, demonstrating its potential for large-scale production (Kopach et al., 2010).

Biological Evaluation and Docking Studies

Research by Ravula et al. (2016) on a series of related derivatives explored their biological applications. They synthesized novel pyrazoline derivatives, which were screened for in vivo anti-inflammatory and in vitro antibacterial activity. The study included molecular docking results, suggesting these compounds' potential as templates for anti-inflammatory activity (Ravula et al., 2016).

Photochemically Induced Radical Alkenylation

Amaoka et al. (2014) investigated the direct alkenylation of C(sp3)–H bonds using related sulfonyl compounds under photo-irradiation conditions. This metal-free reaction enabled the substitution of heteroatom-substituted C(sp3)–H bonds by (E)-sulfonylalkene units, offering a method for extending carbon skeletons in the synthesis of complex natural products and pharmaceuticals (Amaoka et al., 2014).

Synthesis and Structure of Related Compounds

Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group. They reported the crystal structure of a compound containing the arylsulfonyl moiety, which exhibited favorable herbicidal and insecticidal activities (Wang et al., 2015).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) synthesized compounds incorporating similar chemical structures for their potential as anticancer and antimicrobial agents. These compounds were tested for their efficacy against various cancer cell lines and pathogenic strains, demonstrating their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Biocatalytic Synthesis of Chiral Intermediates

Research by Ni et al. (2012) focused on the biocatalytic synthesis of a chiral intermediate of the anti-allergic drug Betahistine, using microorganisms for the stereoselective reduction of related compounds. This method represents an environmentally friendly approach to producing chiral intermediates (Ni et al., 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Similarly, pyrrolidine derivatives have been reported to have target selectivity .

Biochemical Pathways

Compounds with similar structures have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Eigenschaften

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopentyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClNO3S/c23-18-10-8-17(9-11-18)22(13-4-5-14-22)21(25)24-15-12-20(16-24)28(26,27)19-6-2-1-3-7-19/h1-3,6-11,20H,4-5,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBBKFKXEBKOBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Chlorophenyl)cyclopentyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2919580.png)

![(2-Bromo-phenyl)-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-methanone](/img/structure/B2919584.png)

![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2919585.png)

![9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2919586.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919588.png)

![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)